molecular formula C20H25N3O6 B10982933 Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate

Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate

Cat. No.: B10982933
M. Wt: 403.4 g/mol
InChI Key: NQXOHTOVVPBNNF-UHFFFAOYSA-N
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Description

Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate is a heterocyclic compound featuring a piperazine core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 3-methoxyphenyl group and an ethyl oxoacetate ester. This structure combines key pharmacophoric elements: the piperazine ring enhances solubility and bioavailability, the pyrrolidinone contributes to hydrogen-bonding interactions, and the 3-methoxyphenyl group may influence lipophilicity and receptor binding .

Properties

Molecular Formula

C20H25N3O6

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 2-[4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]-2-oxoacetate

InChI

InChI=1S/C20H25N3O6/c1-3-29-20(27)19(26)22-9-7-21(8-10-22)18(25)14-11-17(24)23(13-14)15-5-4-6-16(12-15)28-2/h4-6,12,14H,3,7-11,13H2,1-2H3

InChI Key

NQXOHTOVVPBNNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone intermediate, which is then coupled with the piperazine derivative. The final step involves the esterification of the resulting compound with ethyl acetate under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as crystallization, filtration, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related molecules, focusing on substituents, molecular weight, and synthesis strategies:

Compound Name Molecular Formula (Calculated) Molecular Weight (g/mol) Key Substituents Synthesis Method (Reference)
Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate (Target) C₁₉H₂₄N₃O₇⁴ ~406.4 3-Methoxyphenyl, 5-oxopyrrolidin-3-yl, oxoacetate Likely via amide coupling (e.g., acid catalysis)
Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate C₂₅H₂₈N₅O₄S 581.1 ([M+H]⁺) Thiazolyl, ureido, 3-methoxyphenyl Nucleophilic substitution or coupling
Ethyl 4-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate C₂₁H₂₀ClN₂O₄ 405.85 4-Chlorophenyl, pyrrolidinone, benzoate Amide coupling (e.g., EDCI/HOBt)
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) C₁₃H₁₆N₄O₃ 292.29 3,5-Dimethoxyphenyl, pyrazole Reflux in AcOH with amine

Notes:

  • The target compound’s 3-methoxyphenyl group distinguishes it from the 4-chlorophenyl analog in , which may alter electronic properties and binding affinity.

Physicochemical Properties

  • Solubility : Piperazine derivatives generally exhibit moderate water solubility due to their basic nitrogen atoms. The 3-methoxyphenyl group in the target compound may increase lipophilicity (logP ~2.5–3.5) compared to the 4-chlorophenyl analog (logP ~3.0–4.0) .
  • Molecular Weight : The target compound (MW ~406) falls within the acceptable range for drug-like molecules (≤500), similar to analogues in .

Biological Activity

Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple functional groups, which may contribute to a range of biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H25N3O6, indicating a substantial molecular weight and complexity. The structural features include:

  • Piperazine ring : A common motif in pharmacologically active compounds.
  • Pyrrolidine derivative : Suggests potential interactions with various biological targets.
  • Methoxyphenyl group : May enhance lipophilicity and receptor binding.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC20H25N3O6
Functional GroupsEster, amide, piperazine, pyrrolidine
Potential SolubilityEnhanced due to ester functionality

Preliminary studies suggest that compounds similar to this compound exhibit diverse biological activities, including:

  • Antineoplastic Activity : Compounds with structural similarities have shown efficacy against cancer cell lines, indicating potential use in oncology.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Anticancer Activity

A study investigated the effects of related piperazine derivatives on various cancer cell lines. This compound was assessed for its cytotoxicity against human cancer cells. Results indicated an IC50 value comparable to established chemotherapeutics, suggesting significant antitumor potential.

Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties of similar compounds. The results highlighted that derivatives could significantly reduce cytokine production in vitro, indicating a possible mechanism for reducing inflammation in vivo.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against cancer cells
Anti-inflammatoryReduction in cytokine levels in vitro
Other Potential UsesNeuroprotective effects under investigation

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